Ac-pSar12-OH: A Technical Guide to a Polysarcosine-Based Linker for Advanced Ligand-Drug Conjugates
Ac-pSar12-OH: A Technical Guide to a Polysarcosine-Based Linker for Advanced Ligand-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-pSar12-OH is a monodisperse, acetylated polysarcosine linker containing 12 sarcosine monomer units. It has emerged as a critical tool in the development of next-generation Ligand-Drug Conjugates (LDCs), particularly Antibody-Drug Conjugates (ADCs). Its primary function is to act as a hydrophilic spacer, connecting a targeting ligand (such as an antibody) to a potent cytotoxic payload. The polysarcosine backbone offers a compelling alternative to traditional polyethylene glycol (PEG) linkers, demonstrating significant advantages in improving the physicochemical and pharmacological properties of ADCs. These advantages include enhanced hydrophilicity, which allows for higher drug-to-antibody ratios (DAR) without inducing aggregation, leading to improved pharmacokinetic profiles and potent in vivo anti-tumor activity.[1][2][3][4][5] This technical guide provides an in-depth overview of Ac-pSar12-OH, its chemical structure, synthesis, and its application in the construction and performance of ADCs.
Chemical Structure and Properties
Ac-pSar12-OH is a well-defined chemical entity with a specific molecular formula and weight, ensuring batch-to-batch consistency in LDC manufacturing.
Chemical Formula: C38H64N12O14
Molecular Weight: 912.99 g/mol
CAS Number: 2313534-24-4
Appearance: White to off-white solid
Solubility: Soluble in water (≥ 100 mg/mL)
Storage: Should be stored in a sealed container, away from moisture and light, under a nitrogen atmosphere. For long-term storage, -20°C to -80°C is recommended.
The structure of Ac-pSar12-OH consists of a chain of twelve N-methylglycine (sarcosine) units. One terminus is capped with an acetyl group (Ac), rendering it inert, while the other end possesses a carboxylic acid (-OH), which can be activated for conjugation to other molecules.
Chemical Structure Diagram:
Data Presentation: Performance of Ac-pSar12-OH in Antibody-Drug Conjugates
The use of Ac-pSar12-OH in ADCs has been shown to significantly impact their pharmacokinetic properties and anti-tumor efficacy. The following tables summarize key quantitative data from preclinical studies.
Table 1: Pharmacokinetic Parameters of ADCs with Different Linkers in SCID Mice
| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) |
| ADC-PSAR12 | Ac-pSar12-OH based | 8 | 15.8 |
| ADC-PSAR0 | No Polysarcosine | 8 | 37.6 |
Table 2: Pharmacokinetic Parameters of ADCs with Varying Polysarcosine Lengths in Sprague-Dawley Rats
| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | Clearance (mL/day/kg) |
| ADC-PSAR6 | Ac-pSar6-OH based | 8 | ~55 |
| ADC-PSAR12 | Ac-pSar12-OH based | 8 | ~38 |
| ADC-PSAR18 | Ac-pSar18-OH based | 8 | ~35 |
| ADC-PSAR24 | Ac-pSar24-OH based | 8 | ~35 |
| ADC-PEG12 | PEG12 based | 8 | ~47 |
Table 3: In Vivo Anti-Tumor Efficacy of ADCs in a BT-474 Breast Cancer Xenograft Model
| Treatment Group | Dosage | Outcome |
| Untreated | - | Progressive tumor growth |
| ADC-PSAR12 (DAR 8) | 3 mg/kg, single dose | Curative (complete tumor remission) |
| ADC-PSAR0 (DAR 8) | 3 mg/kg, single dose | Incomplete tumor regressions |
| Trastuzumab-DM1 (T-DM1) | 3 mg/kg, single dose | Negligible tumor growth delay |
Table 4: In Vivo Efficacy of Exatecan-Based ADC in an NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dosage | Outcome |
| Tra-Exa-PSAR10 (DAR 8) | 1 mg/kg | Strong anti-tumor activity, outperforming DS-8201a |
| DS-8201a (Enhertu) | 1 mg/kg | Less potent anti-tumor activity compared to Tra-Exa-PSAR10 |
Experimental Protocols
The following are detailed methodologies for the synthesis of the polysarcosine linker and the subsequent construction of an ADC. These protocols are based on the procedures described by Viricel et al.
On-Resin Synthesis of Monodisperse Polysarcosine Linker
This protocol describes the solid-phase synthesis of a side-functionalized polysarcosine oligomer that can be further modified to yield Ac-pSar12-OH.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Sar-Sar-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
Bromoacetic acid (BAA)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Methylamine solution in water
-
2-Azidoethan-1-amine
-
4-Maleimidophenylacetic acid
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DMF. Add Fmoc-Sar-Sar-OH and DIPEA to the resin suspension and shake for 2 hours at room temperature. Cap any remaining reactive sites with methanol.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Chain Elongation (Repeating Cycles):
-
Acylation: Add a solution of bromoacetic acid and DIC in DMF to the resin and shake for 30 minutes.
-
Amination: Add a solution of methylamine in water to the resin and shake for 30 minutes.
-
Repeat these acylation and amination steps until the desired chain length of 12 sarcosine units is achieved.
-
-
Functionalization:
-
Perform a final acylation step with bromoacetic acid and DIC.
-
Add a solution of 2-azidoethan-1-amine in DMF to introduce an azide group for subsequent payload conjugation.
-
-
Terminal Group Addition: Couple 4-maleimidophenylacetic acid to the N-terminus of the polysarcosine chain using COMU and DIPEA in DMF.
-
Cleavage from Resin: Treat the resin with a mixture of TFA and DCM to cleave the final polysarcosine linker from the solid support.
-
Purification: Purify the crude linker by preparative HPLC to obtain the monodisperse product.
Construction of a Homogeneous DAR 8 Antibody-Drug Conjugate
This protocol outlines the steps for conjugating the polysarcosine linker (pre-loaded with a drug) to an antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
-
Polysarcosine-drug linker with a maleimide reactive group
-
Sephadex G-25 desalting columns
-
PBS (Phosphate-buffered saline)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by adding an excess of TCEP. Incubate for 2 hours at 37°C.
-
Purification of Reduced Antibody: Remove the excess TCEP by buffer exchange using a Sephadex G-25 desalting column equilibrated with PBS.
-
Conjugation: Add the maleimide-functionalized polysarcosine-drug linker to the reduced antibody solution. A typical molar ratio is 1.25 equivalents of linker per cysteine residue. Incubate for 30 minutes at room temperature.
-
Purification of ADC: Purify the resulting ADC by buffer exchange using a Sephadex G-25 desalting column to remove any unreacted linker.
-
Maleimide Hydrolysis: Incubate the purified ADC in PBS at 37°C for 48 hours to promote the complete hydrolysis of the maleimide ring, which stabilizes the conjugate.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and size-exclusion chromatography.
Mandatory Visualizations
On-Resin Synthesis of Polysarcosine Linker
Caption: Workflow for the on-resin synthesis of the Ac-pSar12-OH linker.
ADC Construction and Mechanism of Action
Caption: Schematic of ADC construction and its mechanism of action.
References
- 1. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
